Benzoylurea

Overview

Description

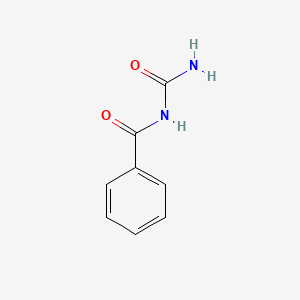

Benzoylurea is a class of synthetic compounds characterized by a central urea backbone substituted with a benzoyl group. Primarily recognized as chitin synthesis inhibitors (CSIs), benzoylureas disrupt insect development by blocking the formation of chitin, a critical component of insect exoskeletons and fungal cell walls . Over 15 this compound derivatives, such as diflubenzuron, fluazuron, and flufenoxuron, have been commercialized as insecticides and acaricides due to their low mammalian toxicity, environmental biodegradability, and target specificity . Recent studies also highlight their expanding role in antifungal and antibacterial applications. For example, novel pyrimidine-containing this compound derivatives (e.g., compounds 4j and 4l) demonstrate potent activity against Rhizoctonia solani (EC50 = 5.21–6.72 µg/mL), rivaling the fungicide hymexazol (EC50 = 6.11 µg/mL) . Mechanistically, these derivatives inhibit succinate dehydrogenase (SDH), a key enzyme in fungal respiration, via hydrogen bonding with residues SER-17 and SER-39 .

Preparation Methods

Lithium-Mediated Synthesis via Urethane Intermediates

The US patent US4133956A outlines a two-step lithiation strategy for synthesizing benzoylureas .

Reaction Mechanism and Conditions

In the first step, a benzamide derivative reacts with n-butyllithium at -80°C to -40°C in tetrahydrofuran (THF) or diethyl ether to form a lithium amide intermediate. Subsequent treatment with phenyl chloroformate (e.g., 4-nitrophenyl chloroformate) generates a urethane derivative. This intermediate is then reacted with an amine (e.g., pyrazinyl amine) at elevated temperatures (50–65°C ) to yield the final benzoylurea product .

Key parameters include:

-

Low-temperature control (-80°C to -40°C) to stabilize reactive intermediates.

-

Solvent selection : THF or ethers ensure solubility and reaction homogeneity.

-

Stoichiometry : A 1:1 molar ratio of benzamide to phenyl chloroformate is typical.

Yield and Product Characterization

Example 3 of the patent reports a 144 mg yield (melting point: 188–192°C) of N-(2,6-dichlorobenzoyl)-N'-(4-chlorophenyl)urea after purification via thin-layer chromatography . Elemental analysis confirmed composition (C: 47.50%, H: 2.29%, N: 7.40%), aligning with theoretical values (C: 47.75%, H: 2.39%, N: 7.43%) .

Oxalyl Chloride-Based Isocyanate Route

The Chinese patent CN102532062A describes an alternative method using oxalyl chloride to form a benzoyl isocyanate intermediate .

Reaction Workflow

Benzamide derivatives react with oxalyl chloride in 1,2-dichloroethane at 30–100°C to generate isocyanates. These intermediates are then coupled with cyclic amines (e.g., pyrrolidine) in solvents like chloroform or carbon tetrachloride to produce benzoylureas .

Critical factors include:

-

Temperature modulation : Higher temperatures (30–100°C) accelerate isocyanate formation.

-

Solvent compatibility : Polar aprotic solvents enhance intermediate stability.

-

Molar ratios : A 1:1.3 ratio of benzamide to oxalyl chloride optimizes yield .

Performance Metrics

Example 1 achieved an 89% yield of benzoyl isocyanate using 1,2-dichloroethane at reflux conditions . Subsequent coupling with pyrrolidine in ethyl chloride yielded the final product with minimal side reactions.

Comparative Analysis of Methodologies

The table below contrasts key aspects of both methods:

Analytical Techniques for this compound Characterization

Melting Point Determination

Melting points (e.g., 188–192°C ) are critical for assessing purity. Discrepancies >2°C indicate impurities requiring recrystallization.

Elemental Analysis

Combustion analysis verifies carbon, hydrogen, and nitrogen content, with deviations <0.5% confirming synthesis accuracy .

Chemical Reactions Analysis

Types of Reactions: Benzoylurea compounds undergo various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Insect Growth Regulation

Benzoylureas function primarily as insect growth regulators (IGRs) by disrupting the normal process of molting in insects. They inhibit chitin synthesis, which is crucial for the formation of the exoskeleton in arthropods. This action leads to developmental abnormalities and ultimately mortality in susceptible insect species.

Key Benzoylurea Compounds

| Compound Name | Commercial Name | Target Pests | Year Introduced |

|---|---|---|---|

| Diflubenzuron | Dimilin | Lepidoptera, Coleoptera | 1975 |

| Lufenuron | Program | Lepidoptera, Diptera | 1996 |

| Flufenoxuron | Dursban | Lepidoptera, Hemiptera | 1998 |

| Novaluron | Rimon | Lepidoptera, Coleoptera | 2000 |

Benzoylureas are particularly effective against a range of agricultural pests, including caterpillars and beetles, and are used in integrated pest management programs to minimize resistance development among target populations .

Environmental Impact and Safety

The environmental safety profile of benzoylureas is generally favorable compared to conventional pesticides. They exhibit low toxicity to mammals and beneficial insects such as bees, while showing higher toxicity to aquatic invertebrates. For instance, diflubenzuron is approved by the World Health Organization for use in mosquito control programs due to its low acute toxicity .

Toxicity Profile

| Compound Name | Mammalian Toxicity | Aquatic Toxicity |

|---|---|---|

| Diflubenzuron | Very low | Moderate to high |

| Lufenuron | Low | Moderate |

| Flufenoxuron | Low | High |

Despite their benefits, some older benzoylureas have been banned due to environmental persistence and bioaccumulation concerns .

Applications Beyond Agriculture

Recent research has expanded the applications of benzoylureas beyond traditional agriculture. They are being investigated for their potential use in controlling vector-borne diseases by targeting mosquito larvae. The efficacy of benzoylureas as larvicides has been demonstrated in various studies, highlighting their role in public health initiatives aimed at controlling diseases such as dengue fever and malaria .

Case Study: Mosquito Control

A study conducted on the effectiveness of diflubenzuron against Aedes aegypti larvae showed a significant reduction in larval populations at concentrations as low as 50 ppm. The compound was noted for its minimal impact on non-target aquatic organisms, making it a viable option for integrated vector management strategies .

Research and Development Trends

The ongoing research into this compound compounds focuses on improving their effectiveness and reducing any potential negative impacts on non-target species. Innovative delivery mechanisms such as hyperbranched polysilicon materials have been developed to enhance the adsorption and efficacy of benzoylureas in various environments .

Mechanism of Action

Benzoylurea compounds exert their effects by inhibiting chitin synthase, an enzyme crucial for the formation of chitin in insects. Chitin is a vital component of the insect exoskeleton. By preventing chitin synthesis, this compound disrupts the molting process, leading to the death of the insect . The molecular targets include chitin synthase and other enzymes involved in chitin biosynthesis .

Comparison with Similar Compounds

Structural Analogs: Commercial Benzoylurea Derivatives

This compound derivatives share a common scaffold but differ in substituents, which modulate activity and environmental behavior.

Key Differences :

- Environmental Impact: Diflubenzuron and flufenoxuron exhibit low toxicity to mammals but pose risks to aquatic invertebrates due to bioaccumulation . In contrast, pyrimidine-benzoylurea hybrids (e.g., 4l) show improved selectivity, reducing non-target effects .

- Spectrum of Activity : Traditional benzoylureas (e.g., diflubenzuron) are insect-specific, while newer derivatives (e.g., 4j/4l ) broaden utility to fungal/bacterial pathogens .

Functional Analogs: Pyrimidine Derivatives

Pyrimidine compounds are structurally distinct but share overlapping applications with benzoylureas in agriculture.

| Compound | Target Organism | EC50 (µg/mL) | Mechanism of Action | Environmental Profile |

|---|---|---|---|---|

| Hymexazol | Rhizoctonia solani | 6.11 | SDH inhibition; soil fungicide. | Moderate persistence in soil. |

| Thiodiazole Copper | Xanthomonas spp. | 10–20 (antibacterial) | Copper ion release; disrupts bacterial membranes. | High copper accumulation risk. |

| Pyrimidine-Benzoylurea (4l ) | R. solani | 5.21 | Dual SDH inhibition and chitin synthesis disruption. | Lower residue levels. |

Key Insights :

- Efficacy : Pyrimidine-benzoylurea hybrids outperform hymexazol in antifungal activity (EC50 = 5.21 vs. 6.11 µg/mL) due to synergistic SDH and chitin inhibition .

- Toxicity Profile : Thiodiazole copper, while effective against bacteria, poses ecological risks due to heavy metal content, unlike biodegradable benzoylureas .

Structure-Activity Relationships (SAR) and Design Innovations

- Pyrimidine Hybridization : Incorporating pyrimidine moieties enhances antifungal activity by enabling SDH binding while retaining chitin inhibition .

- Fluorination : Fluorine substitution at the benzoyl group (e.g., 2,6-difluoro derivatives) improves bioavailability and target affinity .

- Bipartite Models : Para-substituents on the anilide ring (e.g., Cl, CF3) optimize hydrophobic interactions with SDH, as seen in compound 4l .

Environmental and Regulatory Considerations

Biological Activity

Benzoylureas are a class of compounds primarily recognized for their role as chitin synthesis inhibitors, particularly in the context of agricultural pest control and public health. Their biological activity spans antifungal, antibacterial, and insecticidal properties, making them significant in both environmental and medical applications.

Insecticidal Properties

Benzoylureas are widely used as insecticides due to their ability to inhibit chitin biosynthesis in arthropods. This mechanism of action directly affects the growth and development of insects by disrupting the formation of their exoskeletons. Recent studies have elucidated the molecular interactions involved:

- Mechanism of Action : Benzoylureas interact with chitin synthase (CHS), a critical enzyme in chitin production. A notable study identified a mutation (I1042M) in the CHS1 gene that conferred resistance to benzoylureas, indicating a direct relationship between these compounds and chitin biosynthesis inhibition .

- Resistance Management : Understanding the genetic basis for resistance can inform strategies for managing pest populations effectively. The identification of mutations that confer resistance allows for targeted approaches in pest control .

Antifungal and Antibacterial Activities

Recent research has also highlighted the antifungal and antibacterial potential of benzoylurea derivatives:

- Antifungal Activity : A study synthesized novel this compound derivatives that exhibited moderate to strong antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani. For instance, compounds 4j and 4l demonstrated EC50 values comparable to established fungicides .

- Antibacterial Activity : The same derivatives were tested against various bacterial strains, showing lower antibacterial activity compared to traditional agents but still contributing to the overall profile of benzoylureas as multifunctional agents .

Case Study 1: Efficacy Against Agricultural Pests

A series of bioassays conducted on Leptopharsa gibbicarina nymphs revealed significant mortality rates when exposed to this compound compounds. The study recorded survival rates dropping from 99.9% in controls to as low as 36.7% with triflumuron treatment, demonstrating the effectiveness of these compounds in pest management .

Case Study 2: Molecular Docking Studies

Molecular docking simulations provided insights into the binding interactions between this compound derivatives and their target enzymes, such as succinate dehydrogenase (SDH). These studies suggest potential pathways through which these compounds exert their biological effects .

Summary of Biological Activities

| Activity Type | Target Organisms | Key Findings |

|---|---|---|

| Insecticidal | Various agricultural pests | Directly inhibits chitin synthesis via CHS |

| Antifungal | Botrytis cinerea, etc. | EC50 values comparable to standard fungicides |

| Antibacterial | Xanthomonas spp. | Moderate activity; less effective than traditional agents |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing benzoylurea derivatives, and how can their purity and structural integrity be validated?

this compound derivatives are typically synthesized via condensation reactions between benzoyl isocyanates and substituted anilines under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis, characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (LC-ESI-MS) for molecular weight verification . For novel compounds, elemental analysis and X-ray crystallography are recommended to establish definitive structures .

Q. How can researchers optimize analytical methods (e.g., HPLC, GC-MS) for detecting this compound insecticides in environmental matrices?

Method optimization requires selecting appropriate columns (e.g., C18 for HPLC) and mobile phases (acetonitrile/water with 0.1% formic acid). For GC-MS, derivatization may be necessary to improve volatility. Validation parameters include linearity (R² > 0.99), limit of detection (LOD < 0.01 mg/L), and recovery rates (70–120%). Internal standards like deuterated diflubenzuron enhance accuracy by correcting matrix effects .

Q. What experimental controls are critical when assessing this compound bioactivity against agricultural pests?

Include positive controls (e.g., commercial insecticides like diflubenzuron) and negative controls (solvent-only treatments). Dose-response assays should span 5–7 concentrations to calculate LC50/EC50 values. Replicate experiments ≥3 times to account for biological variability. Document environmental conditions (temperature, humidity) as they influence larval development stages targeted by benzoylureas .

Advanced Research Questions

Q. How can contradictions in reported efficacy of this compound derivatives against mites/thrips be resolved?

Discrepancies often arise from structural variations (e.g., substituents on the phenyl ring) and pest resistance mechanisms. For example, N-(2,6-difluorobenzoyl)-N'-[4-(1-phenylisobutoxy)phenyl]urea shows high acaricidal activity, while analogs with shorter alkoxy chains are less effective . To resolve contradictions, conduct comparative studies using standardized bioassays and quantify enzyme inhibition (e.g., chitin synthase activity) to link structure-activity relationships .

Q. What kinetic models best describe the adsorption of this compound insecticides onto polysilicon-based adsorbents?

Adsorption typically follows pseudo-second-order kinetics (R² > 0.999), indicating chemisorption dominates. The Langmuir isotherm model is preferred for monolayer adsorption analysis, while the Freundlich model applies to heterogeneous surfaces. Parameters like qmax (maximum adsorption capacity) and k2 (rate constant) should be derived from nonlinear regression to avoid linearization artifacts .

Q. How can molecular docking studies improve the design of this compound derivatives targeting succinate dehydrogenase (SDH)?

Use docking software (e.g., AutoDock Vina) to simulate interactions between this compound scaffolds and SDH’s ubiquinone-binding site. Prioritize compounds with hydrogen bonds to Arg72 and hydrophobic contacts with Trp35. Validate predictions with in vitro SDH inhibition assays and correlate binding affinity (ΔG values) with IC50 data .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

Use probit analysis or nonlinear regression (e.g., log-logistic models) to calculate LC50/EC50. Software like R (drc package) or GraphPad Prism facilitates curve fitting. Report confidence intervals (95%) and assess goodness-of-fit via residual plots .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality control protocols: track reaction parameters (temperature, pH), use calibrated equipment, and characterize each batch with NMR/HPLC. For multi-institutional studies, share standardized synthetic protocols and reference materials .

Q. Contradictory Findings & Troubleshooting

Q. Why do some this compound analogs show poor activity despite favorable in silico predictions?

Potential issues include poor bioavailability or metabolic degradation. Address this by modifying logP values (aim for 2–4) via substituent addition or using prodrug strategies. Validate stability in simulated insect hemolymph using LC-MS .

Q. How to reconcile discrepancies between adsorption capacity reported in lab studies vs. real-world conditions?

Lab studies often use pure solvents, whereas environmental samples contain competing ions. Conduct competitive adsorption experiments with common ions (e.g., Ca²⁺, NO₃⁻) and adjust models using the modified Langmuir equation .

Properties

IUPAC Name |

N-carbamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYILSDLIGTCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210317 | |

| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-22-2 | |

| Record name | Benzoylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5G06JM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.